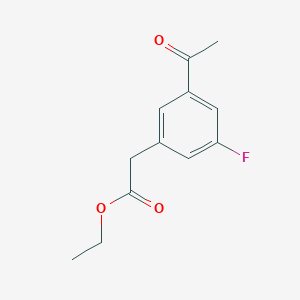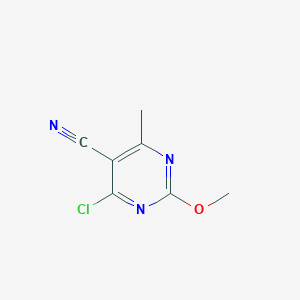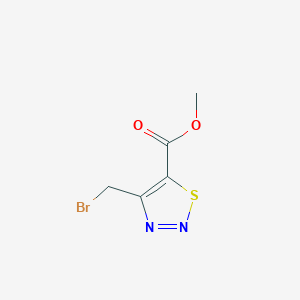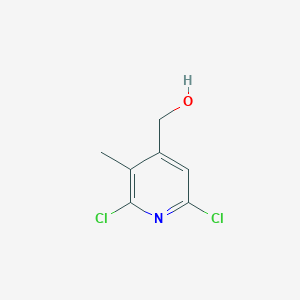
Methyl (Z)-4-Hydroxy-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-4-Hydroxy-2-butenoate is an organic compound with the molecular formula C5H8O3 It is a methyl ester derivative of 4-hydroxy-2-butenoic acid and features a (Z)-configuration around its double bond
準備方法
Synthetic Routes and Reaction Conditions: Methyl (Z)-4-Hydroxy-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: Methyl (Z)-4-Hydroxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding keto ester.
Reduction: The double bond can be reduced to yield the saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Methyl 4-oxo-2-butenoate.
Reduction: Methyl 4-hydroxybutanoate.
Substitution: Methyl 4-chloro-2-butenoate or Methyl 4-bromo-2-butenoate.
科学的研究の応用
Methyl (Z)-4-Hydroxy-2-butenoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Methyl (Z)-4-Hydroxy-2-butenoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites.
類似化合物との比較
- Methyl (E)-4-Hydroxy-2-butenoate
- Methyl 4-Hydroxy-3-butenoate
- Methyl 3-Hydroxy-2-butenoate
Comparison: Methyl (Z)-4-Hydroxy-2-butenoate is unique due to its (Z)-configuration, which influences its reactivity and interaction with other molecules. Compared to its (E)-isomer, it may exhibit different chemical and biological properties, making it valuable for specific applications. The presence of the hydroxyl group at the 4-position also distinguishes it from other similar compounds, contributing to its distinct reactivity profile.
特性
分子式 |
C5H8O3 |
|---|---|
分子量 |
116.11 g/mol |
IUPAC名 |
methyl 4-hydroxybut-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h2-3,6H,4H2,1H3 |
InChIキー |
QBFTZEUCFMABJD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)





